molecular formula C23H16ClN5O B12750420 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide CAS No. 109321-99-5

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide

Cat. No.: B12750420
CAS No.: 109321-99-5
M. Wt: 413.9 g/mol
InChI Key: QOEDTFUEJAQUIR-DHRITJCHSA-N
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Description

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide is a complex heterocyclic compound that belongs to the indoloquinoxaline family.

Preparation Methods

The synthesis of 2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . The resulting intermediate undergoes further reactions, including cyclization and functionalization, to yield the final product. Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .

Comparison with Similar Compounds

2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (phenylmethylene)hydrazide is compared with other indoloquinoxaline derivatives such as:

Properties

CAS No.

109321-99-5

Molecular Formula

C23H16ClN5O

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetamide

InChI

InChI=1S/C23H16ClN5O/c24-16-10-11-18-19(12-16)26-22-17-8-4-5-9-20(17)29(23(22)27-18)14-21(30)28-25-13-15-6-2-1-3-7-15/h1-13H,14H2,(H,28,30)/b25-13+

InChI Key

QOEDTFUEJAQUIR-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42

Origin of Product

United States

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